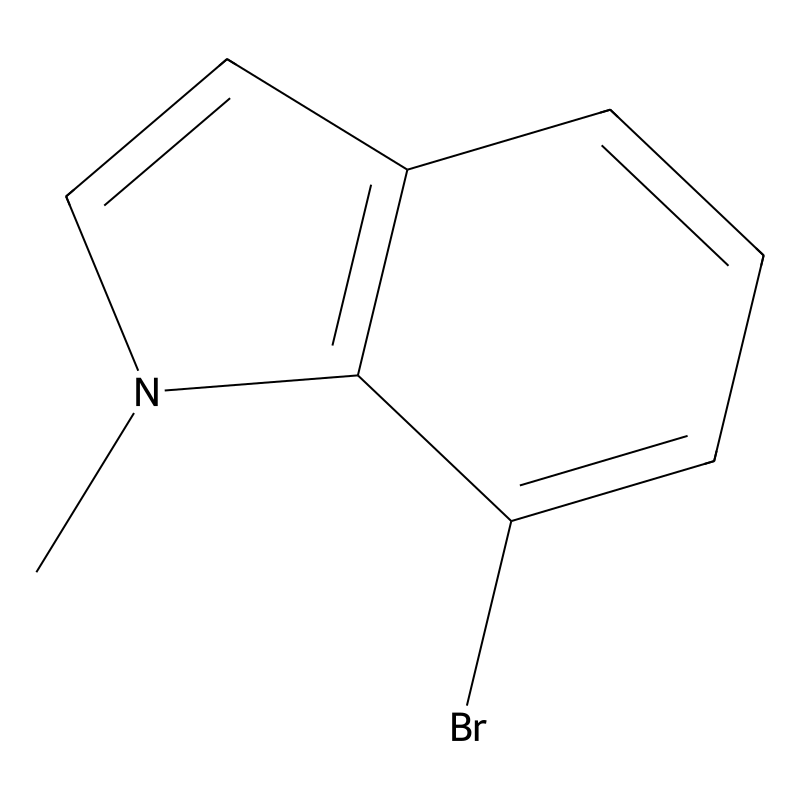7-Bromo-1-methyl-1H-indole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Indole derivatives are known for their various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- They have been used in the treatment of cancer cells, microbes, and different types of disorders in the human body .
- The methods of application or experimental procedures vary depending on the specific derivative and its intended use. They are often administered as part of a drug regimen, and their effectiveness is measured through clinical trials and laboratory tests .
- The results or outcomes obtained also vary. For instance, some indole derivatives have shown inhibitory activity against influenza A .
- Indole derivatives play a crucial role in the synthesis of selected alkaloids .
- They are important types of molecules and natural products and play a main role in cell biology .
- The methods of synthesis attract the attention of the chemical community .
- The investigation of novel methods of synthesis have attracted the attention of the chemical community .
Pharmaceutical Research
Chemical Synthesis
7-Bromo-1-methyl-1H-indole is a chemical compound with the molecular formula and a molecular weight of approximately 210.07 g/mol. It features a bromine atom at the 7-position of the indole structure, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is notable for its potential in various
- Grignard Reactions: The compound can react with Grignard reagents to form substituted indole derivatives, expanding its utility in synthetic organic chemistry .
- Suzuki-Miyaura Coupling: This reaction allows for the formation of arylated indoles by coupling with boronic acids, showcasing its versatility in creating complex molecular architectures .
- Electrophilic Aromatic Substitution: The bromine atom serves as a leaving group, enabling various substitution reactions where it can be replaced by other electrophiles.
Research indicates that 7-Bromo-1-methyl-1H-indole exhibits significant biological activity. It has been studied for its potential as an anticancer agent, showing efficacy against various cancer cell lines. The presence of the bromine atom enhances its interaction with biological targets, potentially increasing its pharmacological properties. Additionally, studies suggest it may have antimicrobial and anti-inflammatory effects, contributing to its appeal in drug development .
The synthesis of 7-Bromo-1-methyl-1H-indole can be achieved through several methods:
- Direct Bromination: Indole derivatives can be brominated at the 7-position using brominating agents.
- One-Pot Synthesis: Recent methodologies involve one-pot reactions that combine multiple steps into a single process, improving efficiency and yield .
- Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques allows for the introduction of various substituents at the indole ring while maintaining the integrity of the bromine atom .
7-Bromo-1-methyl-1H-indole finds applications in various fields:
- Pharmaceuticals: Its potential as an anticancer agent makes it valuable in drug discovery and development.
- Chemical Research: As a building block in organic synthesis, it is used to create more complex molecules.
- Material Science: Its unique properties may allow for applications in developing new materials with specific electronic or optical characteristics .
Studies on the interactions of 7-Bromo-1-methyl-1H-indole with biological systems reveal its ability to bind to various biological targets. These interactions are crucial for understanding its mechanism of action, particularly in anticancer therapies. The compound's ability to form stable complexes with proteins or nucleic acids suggests potential pathways for therapeutic applications .
Several compounds share structural similarities with 7-Bromo-1-methyl-1H-indole, each exhibiting unique properties:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Bromoindole | Bromine at the 5-position | Different reactivity profile in electrophilic substitutions. |
| 6-Bromoindole | Bromine at the 6-position | Potentially different biological activities due to position change. |
| 7-Chloro-1-methyl-1H-indole | Chlorine instead of bromine | May exhibit different chemical reactivity and biological activity. |
| 2-Methylindole | Methyl group at the 2-position | Lacks halogen substituents; may show different solubility and reactivity. |
The uniqueness of 7-Bromo-1-methyl-1H-indole lies in its specific halogenation pattern and methyl substitution, which influence both its chemical reactivity and biological activity significantly compared to these similar compounds .








